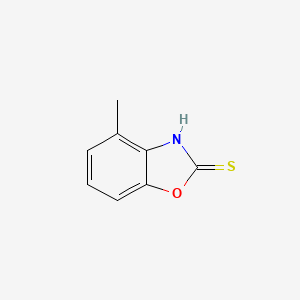
4-Methyl-1,3-benzoxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-1,3-benzoxazole-2-thiol” is a compound with the molecular formula C8H7NOS . It is a member of the benzoxazole family, which are bicyclic heteroarenes that connect synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using various methods. One approach involves the use of 2-aminophenol as a precursor . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1,3-benzoxazole-2-thiol” includes a benzene ring fused with an oxazole ring containing nitrogen and sulfur . The InChI string for this compound is InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11) .
Chemical Reactions Analysis
Benzoxazole derivatives, including “4-Methyl-1,3-benzoxazole-2-thiol”, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-1,3-benzoxazole-2-thiol” is 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 165.02483502 g/mol .
Scientific Research Applications
Synthesis and Antimicrobial Activities
4-Methyl-1,3-benzoxazole-2-thiol is involved in the synthesis of novel derivatives that exhibit significant antimicrobial properties. For instance, derivatives synthesized by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles have shown considerable antimicrobial activity against various bacteria and fungi (Kaplancıklı et al., 2004). These findings indicate the potential of 4-Methyl-1,3-benzoxazole-2-thiol derivatives in developing new antimicrobial agents.
Corrosion Inhibition
The derivatives of 4-Methyl-1,3-benzoxazole-2-thiol have also been investigated for their corrosion inhibition properties. Research has demonstrated that benzimidazole derivatives, which can be synthesized from compounds related to 4-Methyl-1,3-benzoxazole-2-thiol, serve as effective inhibitors for mild steel corrosion in acidic solutions (Yadav et al., 2013). These studies contribute to the understanding of how such derivatives can be applied to protect metals from corrosion, emphasizing their significance in industrial applications.
Fluorescent Probes for Biological Samples
Another application of 4-Methyl-1,3-benzoxazole-2-thiol derivatives is in the development of fluorescent probes for detecting biological molecules. For example, a study on the direct determination of reduced glutathione in real samples introduced a new thiol fluorescence probe with high selectivity, demonstrating the utility of these compounds in biochemical and medical research (Liang et al., 2002).
properties
IUPAC Name |
4-methyl-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDISZVUDDJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-benzoxazole-2-thiol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

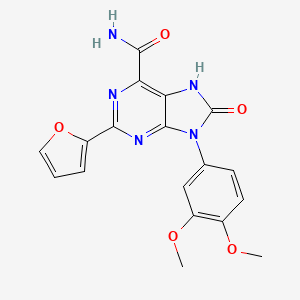
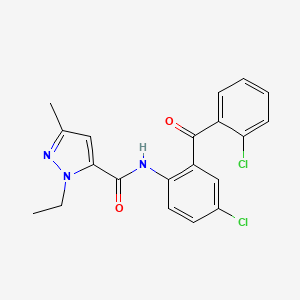
![methyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2667370.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)
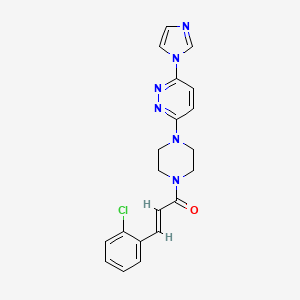
![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)
![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)
![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)
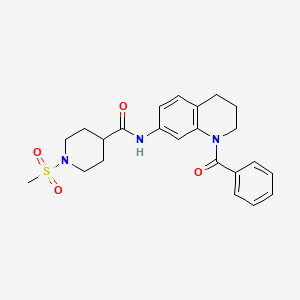

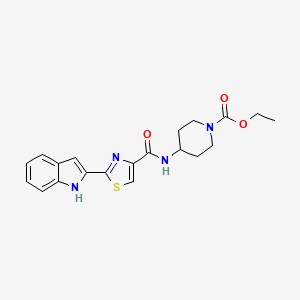
![3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2667388.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)